molecular formula C11H9Cl3N4S B5516796 5-ethyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-ethyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5516796
M. Wt: 335.6 g/mol
InChI Key: HLXSRCQDDLAQRM-PJQLUOCWSA-N
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Description

5-ethyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, commonly known as TCBT, is a synthetic compound that has been widely used in scientific research. It is a member of the triazole family and has been shown to have potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Antimicrobial Activities

1,2,4-Triazole derivatives are known for their antimicrobial properties. Research has demonstrated that synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities can lead to compounds with significant effectiveness against a variety of microorganisms. The structural modifications in these compounds, including the triazole ring, play a crucial role in their bioactivity, suggesting that our compound of interest may also possess antimicrobial properties under certain conditions (Bayrak et al., 2009).

Anticancer Evaluation

The synthesis and anticancer evaluation of 1,2,4-triazole derivatives have been a subject of interest in medicinal chemistry. Some derivatives have been screened against a panel of cancer cell lines, showing potential anticancer activity. This indicates the relevance of exploring the anticancer properties of such compounds, including the specific triazole derivative , which might exhibit similar bioactivities due to its structural characteristics (Bekircan et al., 2008).

Luminescent and Nonlinear Optical Properties

Investigations into the spectroscopic, electronic, luminescent, and nonlinear optical properties of 1,2,4-triazole derivatives have unveiled their potential in materials science. For example, a synthesized 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione demonstrated significant nonlinear optical properties, suggesting applications in photonics and optoelectronics. Such properties could be explored in derivatives like the one , opening up research avenues in advanced material applications (Nadeem et al., 2017).

Synthesis and Structural Studies

The synthesis and structural analysis of 1,2,4-triazole derivatives are key to understanding their chemical behavior and potential applications. For instance, the synthesis of Schiff and Mannich bases of isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones highlights the versatility of triazole compounds in forming structurally diverse and biologically active molecules. This underscores the importance of synthetic chemistry in exploring the full potential of compounds like the one in focus (Bekircan & Bektaş, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,4-triazole derivatives have biological activity and can interact with biological targets through hydrogen bonding and dipole interactions .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly given the known biological activity of many 1,2,4-triazole derivatives . This could include testing its activity against various biological targets, studying its physical and chemical properties in more detail, and optimizing its synthesis process.

properties

IUPAC Name

3-ethyl-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N4S/c1-2-9-16-17-11(19)18(9)15-5-6-7(12)3-4-8(13)10(6)14/h3-5H,2H2,1H3,(H,17,19)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSRCQDDLAQRM-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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